(5E)-5-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a dichlorophenyl group, and a trifluoromethylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzyl chloride with 2-hydroxybenzaldehyde to form an intermediate, which is then reacted with 3-(trifluoromethyl)benzaldehyde and thiosemicarbazide under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(5E)-5-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidinone derivatives with altered functional groups .
Scientific Research Applications
(5E)-5-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has shown potential as an antimicrobial and antifungal agent in biological studies.
Medicine: Research indicates its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of (5E)-5-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Properties
Molecular Formula |
C24H14Cl2F3NO2S2 |
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Molecular Weight |
540.4 g/mol |
IUPAC Name |
(5E)-5-[[2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H14Cl2F3NO2S2/c25-17-9-8-15(19(26)12-17)13-32-20-7-2-1-4-14(20)10-21-22(31)30(23(33)34-21)18-6-3-5-16(11-18)24(27,28)29/h1-12H,13H2/b21-10+ |
InChI Key |
CDGJPKFJVJBDGO-UFFVCSGVSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F)OCC4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F)OCC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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